1-Butene, 1-bromo-, (Z)-
Overview
Description
1-Butene, 1-bromo-, (Z)- is an organic compound with the molecular formula C4H7Br. It is an alkene with a bromine atom attached to the first carbon of the butene chain. The (Z)-designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, following the Cahn-Ingold-Prelog priority rules.
Preparation Methods
1-Butene, 1-bromo-, (Z)- can be synthesized through various methods. One common synthetic route involves the addition of hydrogen bromide (HBr) to 1-butyne under controlled conditions to ensure the formation of the (Z)-isomer. Another method involves the bromination of 1-butene using bromine (Br2) in the presence of a catalyst to achieve the desired stereochemistry. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butene, 1-bromo-, (Z)- undergoes several types of chemical reactions, including:
Addition Reactions: It can react with halogens like chlorine (Cl2) and bromine (Br2) to form vicinal dihalides.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Elimination Reactions: It can undergo elimination reactions to form butadiene or other alkenes.
Common reagents and conditions used in these reactions include halogens, strong bases, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butene, 1-bromo-, (Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Butene, 1-bromo-, (Z)- exerts its effects involves the formation of reactive intermediates such as carbocations or bromonium ions during chemical reactions. These intermediates can undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Butene, 1-bromo-, (Z)- can be compared with other similar compounds such as:
1-Butene, 1-bromo-, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond.
2-Butene, 1-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain.
1-Butene, 2-bromo-, (Z)-: This compound has the bromine atom attached to the second carbon of the butene chain but with different stereochemistry.
The uniqueness of 1-Butene, 1-bromo-, (Z)- lies in its specific stereochemistry and reactivity, which can lead to different products and applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
(Z)-1-bromobut-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPSPHPKXTPA-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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